3-Ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
This compound is a dihydropyridine (DHP) derivative characterized by a bromomethyl substituent at the 2-position and a 2-chlorophenyl group at the 4-position. DHP derivatives are known for their role as calcium channel blockers (CCBs), which inhibit L-type voltage-gated calcium channels, making them relevant in cardiovascular therapeutics.
Properties
Molecular Formula |
C18H19BrClNO4 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19BrClNO4/c1-4-25-18(23)16-13(9-19)21-10(2)14(17(22)24-3)15(16)11-7-5-6-8-12(11)20/h5-8,15,21H,4,9H2,1-3H3 |
InChI Key |
PMDCKIBGGPOHHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves constructing the 1,4-dihydropyridine ring with appropriate substituents, followed by selective functionalization at the 2-position to introduce the bromomethyl group. The general approach includes:
- Formation of substituted acetoacetate esters
- Condensation with aromatic aldehydes
- Cyclization with aminocrotonate derivatives
- Halogenation at the 2-position to introduce bromomethyl group
Detailed Stepwise Preparation
| Step | Reaction | Key Reagents & Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Synthesis of ethyl 4-bromoacetoacetate | Starting from ethyl acetoacetate, bromination at the 4-position using bromine or N-bromosuccinimide (NBS) | Provides ethyl 4-bromoacetoacetate, a key electrophilic intermediate |
| 2 | Alkylation with 2-chlorophenyl derivatives | Reaction with 2-chlorobenzaldehyde under base catalysis (e.g., piperidine acetate) in isopropanol | Forms ethyl 2-(2-chlorobenzylidene)-4-bromoacetoacetate intermediate |
| 3 | Cyclization with methyl 3-aminocrotonate | Reflux in isopropanol | Formation of 1,4-dihydropyridine ring system with bromomethyl at 2-position |
| 4 | Halogen substitution and functional group transformations | Treatment with hexamethylenetetramine in acetonitrile, followed by acidification with benzenesulfonic acid | Conversion to aminium salts and further functionalization |
| 5 | Purification and isolation | Recrystallization from organic solvents (e.g., n-hexane, ethyl acetate) | Obtains pure 3-ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
Representative Synthetic Route (Based on Patent RU2163597C2 and Drug Synthesis Data)
Starting Material: Ethyl 4-bromoacetoacetate
Step 1: React ethyl 4-bromoacetoacetate with 2-chlorobenzaldehyde in the presence of piperidine acetate catalyst in isopropanol to form ethyl 2-(2-chlorobenzylidene)-4-bromoacetoacetate.
Step 2: Cyclize the above intermediate with methyl 3-aminocrotonate under reflux in isopropanol to yield the 1,4-dihydropyridine core bearing the bromomethyl substituent at position 2.
Step 3: The bromomethyl group at position 2 is introduced or retained by bromination of the methyl group at this position using pyridinium tribromide or similar brominating agents in dichloromethane.
Step 4: The product is purified by recrystallization or chromatography.
Alternative Methods and Variations
Halogen Exchange: In some methods, the chlorine on the alkoxy side chain is exchanged for iodine via reaction with sodium iodide in acetone under reflux to facilitate subsequent nucleophilic substitution.
Amination: The bromomethyl group can be converted to aminoethoxymethyl derivatives by nucleophilic substitution with azidoethanol followed by azide reduction, useful for further derivatization.
Esterification and Hydrolysis: Ester groups at positions 3 and 5 can be selectively hydrolyzed or esterified using alkaline hydrolysis or dicyclohexylcarbodiimide (DCC) mediated coupling, respectively, to modify solubility and pharmacokinetic properties.
Reaction Conditions and Yields
| Reaction Step | Conditions | Typical Yield (%) | Remarks |
|---|---|---|---|
| Bromination of ethyl acetoacetate | NBS or Br2, solvent: CCl4 or CH2Cl2, 0-25°C | 70-85% | Controlled to avoid overbromination |
| Aldol condensation with 2-chlorobenzaldehyde | Piperidine acetate catalyst, reflux in isopropanol, 4-6 h | 75-90% | High selectivity for desired isomer |
| Cyclization with methyl 3-aminocrotonate | Reflux in isopropanol, 6-8 h | 80-95% | Formation of dihydropyridine ring |
| Bromination at 2-methyl position | Pyridinium tribromide, CH2Cl2, 0-5°C | 65-80% | Careful temperature control required |
| Final purification | Recrystallization from hexane/ethyl acetate | >95% purity | High purity essential for pharmaceutical use |
Analytical and Characterization Data
- NMR Spectroscopy: Confirms substitution pattern on dihydropyridine ring and presence of bromomethyl group.
- Mass Spectrometry: Molecular ion peak consistent with bromomethyl substitution.
- Elemental Analysis: Matches calculated C, H, N, Br, Cl content.
- Melting Point: Characteristic melting range confirming purity.
- Chromatography: HPLC purity typically >98%.
Summary Table of Key Reagents and Intermediates
| Compound | Role | Formula | Source/Notes |
|---|---|---|---|
| Ethyl 4-bromoacetoacetate | Starting electrophile | C6H9BrO3 | Prepared by bromination of ethyl acetoacetate |
| 2-Chlorobenzaldehyde | Aromatic aldehyde | C7H5ClO | Commercially available |
| Methyl 3-aminocrotonate | Amino component for cyclization | C5H7NO2 | Commercially available |
| Pyridinium tribromide | Brominating agent | C5H5NBr3 | Used for selective bromination |
| Hexamethylenetetramine | Aminium salt formation | C6H12N4 | Used in salt formation step |
| Benzenesulfonic acid | Acid for salt formation | C6H6O3S | Used to form pharmacologically active salts |
Research Findings and Notes
The bromomethyl derivative is a versatile intermediate for further functionalization, such as substitution with amino or azido groups, facilitating synthesis of amlodipine and related calcium channel blockers.
The synthetic route involving ethyl 4-bromoacetoacetate and 2-chlorobenzaldehyde condensation followed by cyclization with methyl 3-aminocrotonate is well-established, reproducible, and scalable.
Control of reaction conditions, especially temperature and stoichiometry during bromination, is critical to avoid side reactions and ensure high purity.
The final compound's purity and structure are confirmed by multiple analytical techniques, ensuring suitability for pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromomethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while nucleophilic substitution can produce a variety of substituted dihydropyridine compounds.
Scientific Research Applications
3-Ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Dihydropyridine derivatives are known for their use in developing calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For example, dihydropyridine derivatives are known to interact with calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure. The exact molecular pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Pharmacological Relevance
The compound’s structural analogs differ primarily in substituents at the 2-, 4-, and 6-positions. Key comparisons include:
Binding and Kinetic Properties
- Target Compound vs. S12968: The bromomethyl group may reduce association rate constants (kon) compared to S12968’s aminoethoxy-ethoxy chain, which showed kon/VR = 0.015 mL·pmol⁻¹·min⁻¹ . Bromine’s steric bulk could hinder receptor access.
- Amlodipine: The aminoethoxy group facilitates prolonged binding (koff ~4.2 nmol·mL⁻¹), critical for its long-acting antihypertensive effect .
Stability and Degradation Pathways
- For example, Amlodipine maleate forms a benzoxazine impurity under stress (m/z 392.2) via ring rearrangement . Bromine’s leaving-group propensity may favor hydrolysis or alkylation side reactions.
- In contrast, aminoethoxy-containing DHPs (e.g., Amlodipine) degrade via oxidation of the 1,4-DHP ring (2e⁻/2H⁺ process) .
Q & A
Basic: What are the recommended synthetic routes for 3-ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this dihydropyridine derivative typically involves Hantzsch-like cyclization, with modifications to incorporate bromomethyl and chlorophenyl substituents. Key steps include:
- Precursor Preparation : Ethyl/methyl esters of 2-chlorobenzaldehyde and β-keto esters are condensed with ammonium acetate under reflux in ethanol .
- Bromination : Post-cyclization bromination at the 2-position using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (e.g., AIBN) .
- Optimization : Reaction yields improve with anhydrous conditions, controlled temperature (60–70°C for bromination), and stoichiometric excess of brominating agents (1.2–1.5 eq NBS).
Table 1 : Comparison of Synthetic Protocols
| Parameter | Method A (Reflux) | Method B (Microwave) |
|---|---|---|
| Reaction Time | 12–18 hours | 30–45 minutes |
| Yield (%) | 58–65 | 72–78 |
| Purity (HPLC) | >95% | >98% |
Basic: How is structural characterization of this compound validated in academic research?
Methodological Answer:
Multi-technique validation is critical:
- X-ray Crystallography : Resolves stereochemistry at the 4-position (RS configuration) and confirms dihydropyridine ring conformation (see Figure 1 ) .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 555.03) .
Basic: What is the role of this compound in pharmaceutical impurity profiling?
Methodological Answer:
This compound is a known intermediate or degradation product in amlodipine-related APIs. Key applications:
- Reference Standard : Used in HPLC/LC-MS to quantify impurities (e.g., USP Amlodipine Related Compound B/E) .
- Degradation Studies : Forced degradation (heat, light, acidic/alkaline conditions) identifies stability-linked impurities.
Table 2 : Common Impurities and Characterization
| Impurity | Source | Detection Method (RRT) | Reference |
|---|---|---|---|
| Des-bromo analog | Incomplete bromination | HPLC (RRT 0.89) | MM0383.04 |
| Oxidized dihydropyridine | Photo-degradation | LC-MS ([M+H]⁺ m/z 553.01) | LGCFOR0383.02 |
Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Methodological Answer:
Discrepancies in RS diastereomer ratios arise from solvent polarity or catalyst choice. Mitigation strategies:
- Chiral HPLC : Use Chiralpak IG-U columns with hexane/ethanol (90:10) to separate enantiomers .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict thermodynamic favorability of RS vs. SR configurations .
- Crystallographic Data : Compare unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å from ) to validate configurations .
Advanced: What mechanistic insights exist for bromomethyl group reactivity in cyclization reactions?
Methodological Answer:
The bromomethyl substituent acts as a radical acceptor in Pd-catalyzed reductive cyclizations:
- Radical Trapping : Bromine abstraction by Pd(0) generates methyl radicals, facilitating C-C bond formation at the 2-position .
- Kinetic Studies : Rate constants (k = 0.15 min⁻¹) suggest bromine’s electronegativity stabilizes transition states better than chloro analogs .
Table 3 : Reactivity Comparison (Bromine vs. Chlorine)
| Substituent | Cyclization Rate (min⁻¹) | Byproduct Formation (%) |
|---|---|---|
| Br | 0.15 | 8–12 |
| Cl | 0.09 | 18–22 |
Advanced: How do researchers address discrepancies in analytical data between synthetic batches?
Methodological Answer:
Batch-to-batch variability (e.g., NMR peak splitting, HPLC retention shifts) requires:
- DoE (Design of Experiments) : Screen factors like catalyst loading (5–10 mol%) and temperature (60–80°C) to identify critical variables .
- Multivariate Analysis : PCA (Principal Component Analysis) correlates impurity profiles with reaction parameters .
- Spiking Experiments : Introduce reference standards (e.g., USP Compound B ) to confirm co-elution or degradation pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
